ethyl N-[(5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate
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Overview
Description
Ethyl N-[(5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phthalazin-1-yl group, a sulfonyl group, and a glycinate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the phthalazin-1-yl derivative, followed by the introduction of the sulfonyl group and the final coupling with the glycinate ester. Common reagents used in these reactions include sulfonyl chlorides, amines, and esters. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Ethyl N-[(5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[(5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways. Its effects are mediated through binding to active sites or allosteric sites, leading to changes in the activity or function of the target molecules.
Comparison with Similar Compounds
Ethyl N-[(5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate can be compared with other similar compounds, such as:
- Ethyl N-[(5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]alaninate
- Ethyl N-[(5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]valinate
These compounds share structural similarities but differ in the nature of the amino acid ester group. The unique features of this compound, such as its specific functional groups and molecular interactions, contribute to its distinct properties and applications.
Properties
Molecular Formula |
C25H24N4O5S |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
ethyl 2-[[5-[4-(4-hydroxyanilino)phthalazin-1-yl]-2-methylphenyl]sulfonylamino]acetate |
InChI |
InChI=1S/C25H24N4O5S/c1-3-34-23(31)15-26-35(32,33)22-14-17(9-8-16(22)2)24-20-6-4-5-7-21(20)25(29-28-24)27-18-10-12-19(30)13-11-18/h4-14,26,30H,3,15H2,1-2H3,(H,27,29) |
InChI Key |
VESKTABPRSRCFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)O)C |
Origin of Product |
United States |
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